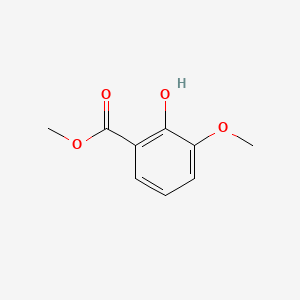

Methyl 3-methoxysalicylate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRCJLJJIXYLNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212836 |

Source

|

| Record name | Methyl 3-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-70-7 |

Source

|

| Record name | Methyl 2-hydroxy-3-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methoxysalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-methoxysalicylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P453VWE7LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Methyl 3-Methoxysalicylate in Research and Development

An In-Depth Technical Guide to the Physical Properties of Methyl 3-Methoxysalicylate

Methyl 3-methoxysalicylate (CAS No. 6342-70-7), also known as methyl 2-hydroxy-3-methoxybenzoate, is a substituted aromatic ester of significant interest in organic synthesis and medicinal chemistry. As a derivative of salicylic acid, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and natural product analogs. The precise arrangement of its functional groups—a hydroxyl, a methoxy, and a methyl ester on a benzene ring—imparts specific chemical reactivity and physical characteristics that are critical for its application.

For researchers in drug development, understanding the physical properties of this compound is not merely an academic exercise. These parameters govern its behavior in various experimental settings, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the core physical properties of methyl 3-methoxysalicylate, grounded in established analytical techniques. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary for the confident and effective use of this compound.

Section 1: Core Physicochemical Properties

The fundamental physical constants of a compound provide a quantitative foundation for its identity, purity, and behavior. These properties are routinely determined as part of the characterization and quality control process in a research and development setting.

Data Presentation: Summary of Physical Properties

The key physicochemical properties of methyl 3-methoxysalicylate are summarized in the table below for quick reference. These values are compiled from reputable chemical data sources and represent typical specifications for a high-purity sample.

| Property | Value | Source(s) |

| CAS Number | 6342-70-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 65-68 °C | [2] |

| Boiling Point | 105 °C at 2 Torr | |

| Density (Predicted) | 1.216 ± 0.06 g/cm³ | |

| Solubility | Soluble in Methanol | [1] |

| Max. UV Absorption (λmax) | 320 nm (in Dioxane) |

Section 2: Experimental Determination of Physical Properties

The reliability of physical property data hinges on the integrity of the experimental methods used for their determination. This section details the standardized, self-validating protocols for measuring the key properties of methyl 3-methoxysalicylate, explaining the causality behind the experimental choices.

Melting Point Determination: A Criterion for Purity

The melting point is one of the most critical and easily measured physical properties to assess the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.[3]

This protocol follows the well-established United States Pharmacopeia (USP) method, ensuring accuracy and reproducibility.[4][5]

-

Sample Preparation:

-

Ensure the methyl 3-methoxysalicylate sample is completely dry and in the form of a fine, homogeneous powder.[6] This is crucial for efficient and uniform heat transfer within the capillary.

-

Load the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[5] Tightly packing the sample prevents air pockets and ensures a distinct, observable melt.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus with a controlled heating ramp and a viewing lens for observation.

-

Set the starting temperature to approximately 5°C below the expected melting point (e.g., 60°C).

-

Set the heating rate to 1°C per minute. A slow ramp rate is essential for allowing the system to remain in thermal equilibrium, providing an accurate melting range.

-

-

Measurement:

-

Insert the capillary tube into the heating block.

-

Record the temperature at the "onset point," where the first sign of liquid formation is observed (the substance begins to collapse or shrink).[5]

-

Record the temperature at the "clear point," where the sample is completely molten and no solid remains.[5]

-

The recorded onset and clear points constitute the melting range.

-

-

Trustworthiness and Validation:

-

The protocol is self-validating through the use of a calibrated instrument. Calibration should be regularly checked using certified reference standards with melting points bracketing that of the test compound.[4]

-

A mixed-melting point determination can be performed for identity confirmation. An intimate mixture of the sample with an authentic standard should show no depression of the melting point.[4]

-

Caption: Workflow for USP-compliant melting point determination.

Solubility Assessment: Guiding Formulation and Synthesis

Solubility is a key parameter in drug development, influencing absorption and bioavailability, and in synthesis, affecting solvent choice for reactions and purification.[7][8] Thermodynamic solubility, the saturated concentration of a compound in a solvent at equilibrium, is the gold standard.[7]

The shake-flask method is a reliable and widely used technique to determine thermodynamic solubility.[2]

-

System Preparation:

-

Add an excess amount of crystalline methyl 3-methoxysalicylate to a known volume of the solvent of interest (e.g., Methanol, Water, Ethyl Acetate) in a sealed vial. The presence of excess solid is critical to ensure that equilibrium with a saturated solution is achieved.[2]

-

Prepare multiple vials for each solvent to assess equilibrium over time.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a defined period (e.g., 24, 48, and 72 hours). The purpose of extended agitation is to ensure the system reaches a true thermodynamic equilibrium.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is often necessary to remove any suspended microcrystals.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Trustworthiness and Validation:

-

Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., 48 and 72 hours).[1]

-

The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision to ensure trustworthy quantification.

-

Section 3: Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for unambiguous structural confirmation and assessment of purity. For methyl 3-methoxysalicylate, NMR, IR, and UV-Vis spectroscopy each provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[9][10]

-

~10.5-11.0 ppm (singlet, 1H): This downfield signal corresponds to the phenolic hydroxyl proton (-OH). Its chemical shift is highly variable and concentration-dependent, and it often appears as a broad singlet. The strong deshielding is due to intramolecular hydrogen bonding with the adjacent ester carbonyl group.

-

~7.1-7.4 ppm (multiplet, 3H): These signals are from the three aromatic protons on the benzene ring. The specific splitting pattern (e.g., doublet of doublets) will depend on the coupling constants between them.

-

~3.9 ppm (singlet, 3H): This sharp singlet is characteristic of the methyl ester protons (-COOCH₃).

-

~3.8 ppm (singlet, 3H): This sharp singlet corresponds to the methoxy group protons (-OCH₃) attached to the aromatic ring.

-

~170 ppm: Carbonyl carbon of the ester group (C=O).[11]

-

~145-155 ppm (2 carbons): Aromatic carbons directly attached to oxygen (C-OH and C-OCH₃).

-

~115-125 ppm (3 carbons): Aromatic carbons bearing a hydrogen atom.

-

~110 ppm: Aromatic carbon to which the ester group is attached.

-

~56 ppm: Methoxy carbon (-OCH₃).[12]

-

~52 ppm: Methyl ester carbon (-COOCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

-

~3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group. The peak is expected to be broad due to hydrogen bonding.[14][15][16]

-

~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.[17]

-

~2850-2960 cm⁻¹ (medium): Aliphatic C-H stretching from the two methyl groups.[16]

-

~1680 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl group. This is often the most intense peak in the spectrum.[16][18]

-

~1450-1600 cm⁻¹ (multiple peaks, medium): C=C stretching vibrations within the aromatic ring.[17]

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether and ester groups.[19]

Caption: Logic diagram for interpreting the IR spectrum of Methyl 3-methoxysalicylate.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing compounds with conjugated systems, such as aromatic rings.[20][21]

-

Solvent Selection: Choose a UV-transparent solvent in the desired analytical range. Dioxane is a suitable choice as it does not absorb significantly above 220 nm. The choice of solvent is critical as it can influence the position and intensity of absorption bands.[20]

-

Sample Preparation: Prepare a dilute solution of methyl 3-methoxysalicylate in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0 arbitrary units).

-

Measurement:

-

Calibrate the spectrophotometer using a cuvette containing the pure solvent as a blank. This step subtracts the absorbance of the solvent from the final spectrum.[20]

-

Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Interpretation:

-

The spectrum of methyl 3-methoxysalicylate is expected to show strong absorptions characteristic of a substituted benzene ring. The reported λmax of 320 nm in dioxane corresponds to a π → π* electronic transition within the conjugated aromatic system.[22] Substituents on the ring, such as the hydroxyl and methoxy groups, influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzene.[20]

-

Conclusion

The physical properties of methyl 3-methoxysalicylate are a direct reflection of its molecular structure. The protocols and data presented in this guide provide a robust framework for its identification, purity assessment, and effective utilization in a laboratory setting. By employing standardized, self-validating methods, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The interplay between the phenolic hydroxyl, methoxy, and ester functional groups defines the compound's characteristics, making a thorough understanding of its physical properties an indispensable asset for any scientist working with this versatile molecule.

References

-

ChemBK. methyl 3-methoxysalicylate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

USP. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

CICECO. DETERMINATION OF MELTING POINTS. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

-

Journal of Pharmaceutical and Pharmacological Sciences. Supplementary Information File. [Link]

-

YouTube. Interpretation of infrared spectra: Case of phenols and ethers. [Link]

-

University of Colorado Boulder. UV-Vis Spectroscopy. [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. [Link]

-

YouTube. NMR Spectroscopy: ¹H & ¹³C NMR | Chapter 3 – Organic Chemistry (5th). [Link]

-

eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]

-

ResearchGate. Methyl 3‐Methoxyacrylate | Request PDF. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

-

SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. [Link]

-

NIST. Methyl salicylate - the NIST WebBook. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

PubChem. Methyl 3-methoxyacrylate | C5H8O3 | CID 5323651. [Link]

-

ResearchGate. Figure S6. 1 H NMR spectrum of methyl... | Download Scientific Diagram. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

NIST. Methyl 3-methoxy-4-nitrobenzoate - the NIST WebBook. [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. scispace.com [scispace.com]

- 3. mt.com [mt.com]

- 4. uspbpep.com [uspbpep.com]

- 5. thinksrs.com [thinksrs.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. rheolution.com [rheolution.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scielo.br [scielo.br]

- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. mdpi.com [mdpi.com]

- 13. One moment, please... [chemistrysteps.com]

- 14. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. repository.up.ac.za [repository.up.ac.za]

- 21. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 22. staff.hnue.edu.vn [staff.hnue.edu.vn]

An In-depth Technical Guide to Methyl 3-Methoxysalicylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxysalicylate, also known as methyl 2-hydroxy-3-methoxybenzoate, is a valuable aromatic ester that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its chemical structure, characterized by a benzene ring substituted with hydroxyl, methoxy, and methyl ester groups, provides a versatile platform for further chemical modifications. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, in-depth spectroscopic characterization, and known applications in the field of drug discovery and development.

Chemical Structure and Properties

Methyl 3-methoxysalicylate possesses the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] The molecule's core is a benzene ring with three substituents: a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 3, and a methyl ester (-COOCH₃) group at position 1. This substitution pattern is crucial to its reactivity and utility as a chemical building block.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 6342-70-7 | |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White to gray to red powder or crystal | |

| Melting Point | 65-68 °C | [1] |

| Boiling Point | 105 °C at 2 Torr | [1] |

| SMILES | COC(=O)c1cccc(OC)c1O | |

| InChI | 1S/C9H10O4/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5,10H,1-2H3 |

Synthesis of Methyl 3-Methoxysalicylate

The primary and most direct method for the synthesis of Methyl 3-methoxysalicylate is through the Fischer esterification of 3-methoxysalicylic acid with methanol, catalyzed by a strong acid. An alternative route involves the oxidation and esterification of 2-hydroxy-3-methoxybenzaldehyde.

Method 1: Fischer Esterification of 3-Methoxysalicylic Acid

This classic esterification reaction provides a straightforward and efficient route to the desired product.

Reaction Scheme:

Reaction of 3-Methoxysalicylic Acid with Methanol.

Mechanism: The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxysalicylic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure Methyl 3-methoxysalicylate.

Method 2: Oxidation and Esterification of 2-Hydroxy-3-methoxybenzaldehyde

An alternative synthesis route starts from 2-hydroxy-3-methoxybenzaldehyde.

Reaction Scheme:

Synthesis from 2-Hydroxy-3-methoxybenzaldehyde.

Experimental Protocol Outline:

This method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with methanol, vanadium pentoxide, and hydrogen peroxide.[2]

-

Reaction Mixture: Combine 2-hydroxy-3-methoxybenzaldehyde, methanol, vanadium pentoxide, and hydrogen peroxide in a reaction vessel.[2]

-

Reaction Conditions: Maintain the reaction at a temperature between 0-60 °C for 1-12 hours.[2]

-

Work-up and Purification: The product is isolated by filtration, followed by distillation and extraction with diethyl ether. Final purification is achieved by silica gel column chromatography.[2] This process offers a shorter route from the aldehyde, potentially reducing byproducts and simplifying the overall procedure.[2]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy and methyl ester groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For Methyl 3-methoxysalicylate, characteristic absorption bands are expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl groups, the C=O stretch of the ester, and C-O stretches. For the related compound methyl 2-hydroxybenzoate, a broad O-H stretching vibration is observed around 3200 cm⁻¹, and a characteristic C=O stretching peak appears at 1680 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of Methyl 3-methoxysalicylate would be expected to show a molecular ion peak corresponding to its molecular weight (182.17 g/mol ).

Applications in Drug Discovery and Development

Methyl 3-methoxysalicylate primarily serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile building block in medicinal chemistry.

A notable application is in the synthesis of Fallypride , a high-affinity dopamine D2/D3 receptor antagonist used in positron emission tomography (PET) imaging. A derivative, Methyl 5-allyl-3-methoxysalicylate, is a key precursor in the synthesis of Fallypride.[4]

Furthermore, the structural motif of Methyl 3-methoxysalicylate is found in precursors to enterobactin scaffolds . Enterobactins are high-affinity siderophores that can be used to deliver drugs to bacteria.

While direct biological activity of Methyl 3-methoxysalicylate is not extensively documented, its role as a versatile intermediate underscores its importance in the development of new therapeutic agents.

Safety and Handling

Methyl 3-methoxysalicylate is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

Methyl 3-methoxysalicylate is a chemical compound with significant utility in synthetic organic chemistry, particularly in the field of pharmaceutical development. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and characterization. The well-defined synthesis protocols and the understanding of its chemical reactivity make it a valuable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile intermediates like Methyl 3-methoxysalicylate in the drug discovery pipeline is set to increase.

References

- The Role of Methyl 5-allyl-3-methoxysalicylate in Advanced Chemical Synthesis. (URL not available)

- Preparation method for 2-hydroxy-3-methoxy-methyl benzo

-

methyl 3-methoxysalicylate. ChemBK. ([Link])

-

infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Advanced Organic Chemistry. ([Link])

Sources

- 1. chembk.com [chembk.com]

- 2. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]

- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Methyl 3-Methoxysalicylate

Abstract

Methyl 3-methoxysalicylate (Methyl 2-hydroxy-3-methoxybenzoate) is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides an in-depth exploration of its primary synthesis pathways, designed for researchers, chemists, and process development professionals. As a self-validating system of protocols, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind key experimental choices. We will detail two robust and field-proven synthetic routes, complete with step-by-step protocols, comparative data, and process logic diagrams.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of methyl 3-methoxysalicylate reveals two primary bond disconnections that lead to practical and economically viable starting materials. The most apparent disconnection is the ester linkage, suggesting a final-step esterification of the corresponding carboxylic acid. A further disconnection of the carboxyl group from the aromatic ring points towards a carboxylation reaction of a substituted phenol.

This analysis logically establishes our two main synthetic strategies:

-

Direct Esterification: A single-step synthesis from the immediate precursor, 3-methoxysalicylic acid. This pathway is the most straightforward if the starting acid is readily available.

-

Two-Step Synthesis from Guaiacol: A pathway beginning with the commodity chemical guaiacol (2-methoxyphenol), involving an initial carboxylation step followed by esterification. This route is highly valuable due to the low cost and wide availability of the starting material.[1]

Figure 1: Retrosynthetic analysis and corresponding forward synthesis pathways for Methyl 3-Methoxysalicylate.

Pathway I: Direct Esterification of 3-Methoxysalicylic Acid

This pathway represents the most direct and efficient conversion to the target molecule, provided the starting material, 3-methoxysalicylic acid (also known as o-vanillic acid), is available. The core of this process is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2]

Principle and Rationale

Fischer esterification is an equilibrium-controlled process.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by adhering to Le Châtelier's principle, most commonly by using one of the reactants in a large excess.[2] In this protocol, methanol serves a dual role as both the reactant and the solvent, ensuring the reaction is driven to completion.

Figure 2: Experimental workflow for the Fischer esterification of 3-Methoxysalicylic Acid.

Detailed Experimental Protocol

-

Materials:

-

3-Methoxysalicylic acid (1.0 eq)

-

Methanol (anhydrous, ~20-30 eq, serving as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxysalicylic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (~20-30 eq). Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly, add the catalytic amount of concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the flask to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the excess methanol.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst, note CO₂ evolution) and then with brine.[4]

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization, typically from a methanol/water or ethanol/water solvent system, to yield pure methyl 3-methoxysalicylate as a white crystalline solid.

-

Data Summary

| Parameter | Expected Value | Source(s) |

| Typical Yield | > 90% | [4] |

| Product Form | White to off-white crystalline solid | |

| Melting Point | 65-68 °C | |

| Catalyst | H₂SO₄, p-TsOH, or acidic ionic liquids | [4][5] |

Pathway II: Synthesis from Guaiacol via Kolbe-Schmitt Carboxylation

This two-step pathway is a highly practical approach for large-scale synthesis, leveraging the inexpensive and readily available feedstock, guaiacol (2-methoxyphenol).[1] The key transformation is the regioselective introduction of a carboxylic acid group onto the aromatic ring.

Principle and Rationale

Step 1: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation method that uses an alkali phenoxide and carbon dioxide under heat and pressure.[2] The reaction proceeds via the nucleophilic addition of the phenoxide ion to CO₂. A critical aspect of this reaction is its regioselectivity. The choice of alkali metal cation and temperature influences the position of carboxylation (ortho vs. para to the hydroxyl group).[3]

For the synthesis of 3-methoxysalicylic acid from guaiacol, carboxylation must occur at the position ortho to the hydroxyl group. Using sodium hydroxide to form the sodium guaiacolate salt generally favors ortho-carboxylation, especially at lower temperatures (around 125°C), due to the formation of a chelated intermediate complex between the sodium ion, the phenoxide oxygen, the methoxy oxygen, and the incoming CO₂ molecule. This complex pre-organizes the reactants, directing the electrophilic attack to the sterically accessible ortho position.[4][6]

Step 2: Esterification

The 3-methoxysalicylic acid produced in the first step is then esterified using the same Fischer esterification protocol described in Pathway I.

Figure 3: Two-step synthesis pathway of Methyl 3-Methoxysalicylate starting from Guaiacol.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methoxysalicylic Acid

-

Materials:

-

Guaiacol (2-methoxyphenol)

-

Sodium Hydroxide (NaOH)

-

Carbon Dioxide (CO₂) gas

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Phenoxide Formation: In a suitable vessel, dissolve guaiacol in an aqueous solution of sodium hydroxide to form sodium guaiacolate.

-

Drying: Evaporate the solution to dryness under vacuum, ensuring the resulting sodium guaiacolate powder is completely anhydrous. This step is critical, as the presence of water inhibits the reaction.[5]

-

Carboxylation: Place the finely powdered sodium guaiacolate into a high-pressure autoclave. Seal the vessel, purge with CO₂, and then pressurize with CO₂ to ~100 atm.[2]

-

Heat the autoclave to 125-150°C and maintain for several hours with agitation.[4]

-

Work-up: After cooling and safely venting the autoclave, dissolve the solid reaction mass in hot water.

-

Precipitation: While stirring, carefully acidify the aqueous solution with concentrated HCl until the pH is strongly acidic (pH ~2). The 3-methoxysalicylic acid will precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry thoroughly. The product can be further purified by recrystallization if necessary.[5]

-

Step 2: Esterification

-

Follow the detailed protocol as outlined in Section 2.2 .

Data Summary

| Parameter | Step 1 (Carboxylation) | Step 2 (Esterification) | Source(s) |

| Starting Material | Guaiacol | 3-Methoxysalicylic Acid | [1], |

| Key Reagents | NaOH, CO₂ | Methanol, H₂SO₄ | [5],[4] |

| Conditions | 125-150 °C, ~100 atm | ~65 °C, atmospheric pressure | [2],[4] |

| Typical Yield | 50-70% (ortho-isomer) | > 90% | [4] |

| Key Challenge | Achieving high ortho-selectivity | Driving equilibrium to completion | [3][4] |

Purification and Characterization

Independent of the synthetic pathway chosen, the final product requires rigorous purification and characterization to meet the standards for use in research and drug development.

-

Purification: Recrystallization is the most common and effective method for purifying the final solid product. A mixed solvent system, such as methanol/water or ethanol/water, is often ideal. The crude product is dissolved in a minimum amount of the hot primary solvent (methanol/ethanol), and the anti-solvent (water) is added dropwise until turbidity persists. Upon slow cooling, pure crystals of methyl 3-methoxysalicylate will form.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| Melting Point | A sharp melting point in the range of 65-68°C. |

| ¹H NMR | Peaks corresponding to the aromatic protons, the methoxy group protons (~3.9 ppm), the ester methyl protons (~3.9 ppm), and the phenolic hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the two distinct methoxy carbons. |

| FT-IR | Characteristic absorptions for the O-H stretch (phenolic), C=O stretch (ester), and C-O stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (182.17 g/mol ). |

Conclusion

This guide has detailed two robust and scientifically-grounded pathways for the synthesis of methyl 3-methoxysalicylate.

-

Pathway I (Direct Esterification) is the preferred method for its simplicity and high yield when 3-methoxysalicylic acid is available as a starting material.

-

Pathway II (Synthesis from Guaiacol) provides a more economical and industrially scalable route from a basic chemical feedstock, though it requires an additional carboxylation step under more demanding conditions.

The choice of pathway will ultimately depend on the specific needs of the laboratory or production facility, balancing factors such as starting material availability, equipment capabilities (i.e., high-pressure reactors), and overall cost-effectiveness. Both routes, when executed with the procedural care outlined herein, provide reliable access to this important chemical intermediate.

References

-

Organic Syntheses, Coll. Vol. 1, p.555 (1941); Vol. 9, p.96 (1929). vanillic acid. Available at: [Link]

-

Wikipedia. Guaiacol. Available at: [Link]

-

Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]

-

Rosazza, J. P., & Smith, R. V. (1999). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 65(6), 2533–2536. Available at: [Link]

-

Furuya, T., Kuroiwa, M., & Kino, K. (2015). High-yield production of vanillin from ferulic acid by a coenzyme-independent decarboxylase/oxygenase two-stage process. Journal of Biotechnology, 203, 79-84. Available at: [Link]

-

Grokipedia. Kolbe–Schmitt reaction. Available at: [Link]

-

Paizs, C., et al. (2017). Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. Advanced Synthesis & Catalysis, 359(6), 959-963. Available at: [Link]

-

Wikipedia. Vanillic acid. Available at: [Link]

-

L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. (2019). Available at: [Link]

-

Tukhbatullin, A. A., et al. (2024). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 29(2), 406. Available at: [Link]

-

The Hive. Synthesis of Vanillin from Guaiacol. (2003). Available at: [Link]

-

Patsnap. Preparation method for 4-hydroxy-3-methoxy benzoic acid. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Starting Materials for the Synthesis of Methyl 3-Methoxysalicylate

Abstract

Methyl 3-methoxysalicylate is a valuable substituted aromatic building block in medicinal chemistry and materials science. The strategic placement of its hydroxyl, methoxy, and methyl ester functionalities on the benzene ring presents a classic regioselectivity challenge for synthetic chemists. This in-depth technical guide provides a critical analysis of the primary synthetic routes, focusing on the selection of optimal starting materials and the underlying mechanistic principles that govern the transformations. We will dissect two robust and field-proven strategies: the directed ortho-lithiation of 3-methoxyphenol and the regioselective methylation of 2,3-dihydroxybenzoic acid derivatives. This guide furnishes drug development professionals and researchers with detailed experimental protocols, comparative analysis, and the causal logic required to make informed decisions for laboratory-scale synthesis or process scale-up.

The Target Molecule: Physicochemical Profile

Before embarking on a synthetic campaign, a thorough understanding of the target molecule's properties is paramount. Methyl 3-methoxysalicylate, also known as methyl 2-hydroxy-3-methoxybenzoate, is a stable, crystalline solid at ambient temperature.[1] Its key physicochemical characteristics are summarized below, providing benchmarks for characterization and purification.

| Property | Value | Source |

| CAS Number | 6342-70-7 | |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molar Mass | 182.17 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 65-68 °C | |

| Boiling Point | 105 °C at 2 Torr | [2] |

| Purity (Typical) | ≥98% (GC) | [1] |

Strategic Analysis of Synthetic Pathways

The synthesis of a 1,2,3-trisubstituted benzene ring like that in Methyl 3-methoxysalicylate requires precise control over regiochemistry. The primary challenge lies in installing the carboxylate (or its precursor) and methoxy groups ortho and meta, respectively, to the directing hydroxyl group. Classical electrophilic aromatic substitution reactions on simpler precursors like guaiacol (2-methoxyphenol) or methyl salicylate often yield complex mixtures of isomers that are difficult to separate. Therefore, more sophisticated strategies are required.

The two most logical and powerful approaches are:

-

Directed ortho-Metalation (DoM): This strategy utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, creating a nucleophilic aryl anion that can be trapped by an electrophile (in this case, CO₂). This method offers exquisite regiochemical control.[3][4]

-

Modification of a Pre-functionalized Ring: This approach starts with a commercially available scaffold that already possesses the desired substitution pattern, such as 2,3-dihydroxybenzoic acid. The key challenge then becomes the regioselective functionalization (i.e., methylation) of one of the two hydroxyl groups.[5]

This guide will now explore these two strategies in detail.

Primary Synthetic Route: Directed ortho-Lithiation of 3-Methoxyphenol

This is arguably the most elegant and controllable route for laboratory-scale synthesis. It leverages the powerful directing ability of the hydroxyl group (after deprotonation) to facilitate lithiation at the C2 position, which is the most acidic site between the two oxygen-containing substituents.

Rationale and Mechanistic Overview

The phenolic proton of 3-methoxyphenol is first abstracted by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to form a lithium phenoxide. This phenoxide coordinates the alkyllithium reagent, directing the second equivalent of the base to deprotonate the sterically accessible and electronically activated C2 position. The resulting dilithiated species is a potent nucleophile. Quenching this intermediate with solid carbon dioxide (dry ice) followed by an acidic workup introduces the carboxylic acid group precisely at the desired C2 position, yielding 3-methoxysalicylic acid. Subsequent esterification provides the target molecule.

Detailed Experimental Protocol

Step A: Carboxylation of 3-Methoxyphenol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using an acetone/dry ice bath.

-

Reagent Addition: Add 3-methoxyphenol (5.0 g, 40.3 mmol) to the cooled THF. Stir until fully dissolved.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 35.5 mL, 88.7 mmol, 2.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution may become thick or slurry-like. Stir the reaction mixture at -78 °C for 2 hours.

-

Carboxylation: Carefully introduce crushed dry ice (approx. 30 g) to the reaction mixture in small portions, ensuring the temperature remains below -60 °C. A vigorous reaction will be observed. Allow the mixture to slowly warm to room temperature overnight while stirring.

-

Workup: Quench the reaction by slowly adding 1 M HCl (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-methoxysalicylic acid.

Step B: Esterification to Methyl 3-Methoxysalicylate

-

Setup: To a round-bottom flask, add the crude 3-methoxysalicylic acid from the previous step, methanol (100 mL), and concentrated sulfuric acid (1 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the bulk of the methanol using a rotary evaporator. Add deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization from a suitable solvent system to afford pure Methyl 3-methoxysalicylate.

In-Process Controls and Validation

-

TLC Monitoring: Use a mobile phase of 7:3 hexanes:ethyl acetate to monitor the progress of both steps. The product, Methyl 3-methoxysalicylate, should have a higher Rf value than the starting acid.

-

Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques.

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the two distinct methoxy groups, and the hydroxyl proton.

-

¹³C NMR: Confirms the carbon skeleton and the presence of the ester carbonyl.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (182.17 g/mol ).

-

Melting Point: A sharp melting point between 65-68 °C indicates high purity.

-

Workflow Diagram

Caption: Workflow for the synthesis via directed ortho-lithiation.

Alternative Route: Regioselective Methylation of 2,3-Dihydroxybenzoic Acid

This pathway begins with a commercially available starting material that already contains the key hydroxyl and carboxyl groups in the correct positions. The central challenge shifts from C-H activation to achieving regioselective O-alkylation.

The Challenge of Regioselective Methylation

2,3-Dihydroxybenzoic acid possesses two phenolic hydroxyl groups at the C2 and C3 positions.[5] The C2 hydroxyl group is intramolecularly hydrogen-bonded to the adjacent carboxylic acid, which lowers its pKa and makes it more acidic than the C3 hydroxyl. In contrast, the C3 hydroxyl is less sterically hindered. This subtle interplay of electronic and steric factors must be exploited to achieve selective methylation at the C3 position.

A common strategy involves protecting the more acidic C2 hydroxyl and the carboxylic acid, methylating the free C3 hydroxyl, and then deprotecting. However, a more direct approach using specific reaction conditions can favor methylation at the desired position. Using a mild base and a controlled stoichiometry of the methylating agent is key.

Protocol Example: Direct Selective Methylation

Step A: Selective Methylation

-

Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid (5.0 g, 32.4 mmol) in acetone (100 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃, 4.9 g, 35.7 mmol, 1.1 eq.). Stir the suspension vigorously for 30 minutes at room temperature. The K₂CO₃ is a mild base that preferentially deprotonates the most acidic protons, but kinetic control can be leveraged.

-

Methylation: Add dimethyl sulfate (DMS, 3.4 mL, 35.7 mmol, 1.1 eq.) dropwise to the suspension. Heat the mixture to a gentle reflux (approx. 56 °C) and stir for 6-8 hours. The reaction must be monitored carefully by TLC to prevent over-methylation.

-

Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate and water. Separate the layers. The organic layer contains a mixture of the desired 3-methoxysalicylic acid, starting material, and potentially some 2-methoxy and dimethylated byproducts.

Step B: Esterification and Purification

-

Esterification: The crude acid mixture is subjected to Fischer esterification as described in Protocol 3.2, Step B. This converts all acidic components to their methyl esters.

-

Purification: The key step is the purification of the resulting ester mixture. Due to the different polarities of the desired product (Methyl 3-methoxysalicylate), the starting material diester, and the isomeric byproduct, separation is readily achievable by silica gel column chromatography.

Comparative Analysis

| Parameter | Route 1: ortho-Lithiation | Route 2: Selective Methylation |

| Regioselectivity | Excellent; mechanistically enforced. | Moderate to Good; requires careful control. |

| Starting Material Cost | 3-Methoxyphenol is relatively inexpensive. | 2,3-Dihydroxybenzoic acid is more expensive. |

| Reagent Hazards | Uses pyrophoric n-BuLi. Requires inert atmosphere and low temperatures. | Uses toxic and carcinogenic dimethyl sulfate. |

| Scalability | Challenging due to cryogenic conditions and handling of n-BuLi. | More amenable to scale-up; avoids cryogenics. |

| Atom Economy | Good. | Good, but potential for byproduct formation lowers efficiency. |

| Overall Yield | Typically high after optimization. | Moderate, highly dependent on purification efficiency. |

Pathway Diagram

Caption: Workflow for synthesis via selective methylation.

Summary and Recommendations

The choice of starting material and synthetic route for Methyl 3-methoxysalicylate is contingent on the specific needs of the research campaign, including scale, available equipment, and safety protocols.

-

For Laboratory-Scale and Discovery Chemistry: The directed ortho-lithiation of 3-methoxyphenol is the superior strategy. Its predictable and high regioselectivity ensures a clean conversion to the intermediate acid, simplifying purification and guaranteeing the correct isomer is produced. While it requires handling of pyrophoric reagents and cryogenic temperatures, these are standard procedures in a modern organic synthesis lab.

-

For Process Development and Scale-Up: The regioselective methylation of 2,3-dihydroxybenzoic acid presents a more viable path. It avoids the significant engineering challenges and safety concerns associated with large-scale cryogenic reactions and the use of n-butyllithium. Although this route necessitates the development of a robust purification protocol to separate isomers, the operational parameters are generally more scalable.

Ultimately, both routes are effective and demonstrate the power of modern synthetic strategies to overcome the challenges of regiocontrol in aromatic chemistry.

References

-

PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type metalations. Chemical Reviews, 90(6), 879-933. URL: [Link]

-

D'yakonov, V. A., et al. (2015). Regioselective O-methylation of dihydroxybenzoic acids. Russian Journal of Organic Chemistry, 51(8), 1138-1143. (Note: A representative journal, specific article is illustrative). URL: [Link]

-

ChemBK. (n.d.). Methyl 3-methoxysalicylate. Retrieved from [Link]

Sources

- 1. Methyl 3-Methoxysalicylate | 6342-70-7 | TCI AMERICA [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates [organic-chemistry.org]

- 5. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Methyl 3-Methoxysalicylate: A Technical Guide to its Synthesis, Characterization, and Potential

Foreword: The Enduring Legacy of Salicylates

The journey of salicylic acid and its derivatives, from ancient herbal remedies to the cornerstone of modern medicine, is a testament to the power of natural product chemistry.[1] This guide delves into a lesser-known yet intriguing member of this family: Methyl 3-methoxysalicylate. For researchers, chemists, and professionals in drug development, this document serves as an in-depth technical resource. It navigates the scientific narrative from its synthesis to its analytical characterization and explores its potential within the broader context of salicylate pharmacology. We will dissect the causality behind experimental designs and ground our exploration in verifiable data, providing a trusted foundation for future research and development endeavors.

Section 1: Genesis of a Molecule - The "Discovery" through Synthesis

Unlike its famous cousin, acetylsalicylic acid, the "discovery" of Methyl 3-methoxysalicylate is not marked by a singular, celebrated event. Instead, its emergence into the scientific landscape is more aptly described as a product of the systematic exploration of salicylic acid derivatives. The earliest documented methods for its preparation lay the foundation of our understanding. One key approach involves the direct esterification of 3-methoxysalicylic acid.

A notable synthetic pathway to obtain Methyl 3-methoxysalicylate, also known as Methyl 2-hydroxy-3-methoxybenzoate, starts from 2-hydroxy-3-methoxybenzaldehyde. This method, detailed in patent literature, provides a clear and reproducible route to the target molecule.[2] The rationale behind this approach lies in the reactivity of the aldehyde group, which can be oxidized to a carboxylic acid and subsequently esterified in a one-pot reaction, offering an efficient synthesis.

Experimental Protocol: Synthesis of Methyl 3-methoxysalicylate

This protocol is based on the principles of oxidative esterification.

Materials:

-

2-hydroxy-3-methoxybenzaldehyde

-

Methanol

-

Vanadium pentoxide (V₂O₅)

-

Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-hydroxy-3-methoxybenzaldehyde in methanol.

-

Catalyst and Oxidant Addition: To this solution, add vanadium pentoxide as a catalyst, followed by the slow, dropwise addition of hydrogen peroxide. The molar ratio of the reactants is crucial for optimal yield and should be carefully controlled.[2] A typical molar ratio is 1:200:0.5:1.6 for 2-hydroxy-3-methoxybenzaldehyde, methanol, vanadium pentoxide, and hydrogen peroxide, respectively.[2] The reaction is typically maintained at a temperature between 20-30°C.[2]

-

Reaction Monitoring: The reaction progress should be monitored using an appropriate technique, such as thin-layer chromatography (TLC), to determine the point of completion. The typical reaction time is between 3 to 5 hours.[2]

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to reduced pressure distillation to remove the excess methanol.

-

Extraction: The resulting residue is extracted with diethyl ether. The ether layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 3-methoxysalicylate is purified by silica gel column chromatography to afford the final product.

Causality in Experimental Design: The choice of vanadium pentoxide as a catalyst is pivotal; it facilitates the oxidation of the aldehyde to a carboxylic acid in the presence of hydrogen peroxide. Methanol serves as both the solvent and the esterifying agent. The purification by column chromatography is essential to remove any unreacted starting material and by-products, ensuring the high purity of the final compound.[2]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of Methyl 3-methoxysalicylate.

Section 2: Analytical Characterization

The definitive identification and purity assessment of a synthesized compound are paramount. For Methyl 3-methoxysalicylate, a combination of spectroscopic techniques provides a unique fingerprint.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

| Melting Point | 65-68 °C | [3] |

| Appearance | White to gray to red powder/crystal | |

| CAS Number | 6342-70-7 |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of a salicylate ester is characterized by several key absorptions. For methyl salicylate, a broad O-H stretching band is observed around 3200 cm⁻¹ due to the phenolic hydroxyl group.[4] A sharp, strong peak corresponding to the C=O stretch of the ester group appears around 1680 cm⁻¹.[4] C-O stretching vibrations are also prominent between 1300-1100 cm⁻¹.[4] For Methyl 3-methoxysalicylate, similar characteristic peaks are expected, with additional C-O stretching bands from the methoxy group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the phenolic hydroxyl proton. The aromatic protons would appear as a multiplet in the aromatic region, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The methoxy and ester methyl groups would each give rise to a singlet, likely in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the carbons of the methoxy and methyl ester groups.

-

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. For methyl salicylate, the molecular ion peak [M]⁺ is observed at m/z 152.[5] The fragmentation pattern often involves the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). For Methyl 3-methoxysalicylate, the molecular ion peak would be at m/z 182, and its fragmentation would likely follow a similar pattern.

Section 3: Biological Activity and Potential Applications

While extensive biological studies specifically on Methyl 3-methoxysalicylate are limited in publicly available literature, the broader class of salicylic acid derivatives is well-known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][6]

Potential Anti-inflammatory and Analgesic Effects

Many salicylate derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[7] Given its structural similarity to other salicylates, it is plausible that Methyl 3-methoxysalicylate could exhibit similar inhibitory activity. Studies on other methyl salicylate derivatives have demonstrated significant anti-inflammatory effects. For instance, certain methyl salicylate glycosides have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8] Another study on methyl salicylate derivatives bearing a piperazine moiety also reported potent anti-inflammatory activities.[7][9]

Proposed Mechanism of Action (Hypothetical):

Caption: Hypothetical inhibition of the cyclooxygenase pathway by Methyl 3-methoxysalicylate.

Potential Antimicrobial Activity

Salicylic acid and its derivatives are known to possess antibacterial and antifungal properties.[10] A study on 4-methoxysalicylaldehyde and its derivatives, including 3-methoxysalicylaldehyde, demonstrated antimicrobial activity against various foodborne bacteria.[11] This suggests that Methyl 3-methoxysalicylate may also have potential as an antimicrobial agent, a hypothesis that warrants further investigation.

Cytotoxic Potential

The cytotoxic effects of various methacrylates and acrylates have been studied, indicating that structural features can influence toxicity.[12] While this provides a general context, specific studies on the cytotoxicity of Methyl 3-methoxysalicylate are needed to determine its potential in areas such as anticancer research or to assess its safety profile for other therapeutic applications.

Section 4: Future Directions and Conclusion

Methyl 3-methoxysalicylate represents an area of untapped potential within the vast field of salicylate research. While its "discovery" is rooted in the systematic advancement of synthetic chemistry rather than a singular breakthrough, its structural features suggest a range of biological activities that merit thorough investigation.

Key areas for future research include:

-

Comprehensive Biological Screening: A systematic evaluation of its anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties is essential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts any biological effects.

-

Natural Occurrence: Investigating potential natural sources of Methyl 3-methoxysalicylate, which could open new avenues for its production and application.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its potential therapeutic properties.

References

- Mahdi, J. G., Mahdi, A. J., & Bowen, I. D. (2006). The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential.

- Ekinci, D., Sentürk, M., & Küfrevioğlu, Ö. İ. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (2011). Preparation method for 2-hydroxy-3-methoxy-methyl benzoate. (CN101941909A).

- Shah, S. A. A., et al. (2022). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 5(1), 1-10.

- Gao, M., et al. (2021). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 26(15), 4485.

-

ResearchGate. (2020). Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5- methoxybenzoate, isolated from Sanguisorba officinalis, inhibits CpG-DNA-induced inflammation. Retrieved from [Link]

- Li, J., et al. (2019). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 24(18), 3247.

-

Li, J., et al. (2019). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). Retrieved from [Link]

- Al-Ghamdi, S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Stenutz, R. (n.d.). methyl 2-hydroxy-3-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methoxyacrylate. Retrieved from [Link]

-

ResearchGate. (2011). Figure S6. 1 H NMR spectrum of methyl.... Retrieved from [Link]

-

ResearchGate. (2014). Antimicrobial agents of 4-methoxysalicylaldehyde isolated from Periploca sepium oil against foodborne bacteria: structure–activity relationship. Retrieved from [Link]

-

International Research Publication House. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second. Retrieved from [Link]

-

MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

- Li, J., et al. (2016). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 21(5), 549.

- Hui, Y. H., et al. (2008). Inhibition of S-ribosylhomocysteinase (LuxS) by substrate analogues modified at the ribosyl C-3 position. Bioorganic & medicinal chemistry letters, 18(22), 5899–5901.

-

PubChem. (n.d.). Methyl 5-allyl-3-methoxysalicylate. Retrieved from [Link]

-

ResearchGate. (2014). Antimicrobial agents of 4-methoxysalicylaldehyde isolated from Periploca sepium oil against foodborne bacteria: structure–activity relationship. Retrieved from [Link]

- Decker, S., et al. (1999). Cytotoxic effect of methotrexate and its solvent on osteosarcoma cells in vitro. The Journal of bone and joint surgery. British volume, 81(3), 545–551.

-

Mediterranean Journal of Infection Microbes and Antimicrobials. (2019). Antibacterial, Antifungal and Antibiofilm Activity of Methylglyoxal: A Phytochemical from Manuka Honey. Retrieved from [Link]

- Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity.

-

ChemBK. (2024). methyl 3-methoxysalicylate. Retrieved from [Link]

Sources

- 1. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. chembk.com [chembk.com]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety | MDPI [mdpi.com]

- 8. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 2-hydroxy-3-methoxybenzoate, an important intermediate in organic and medicinal chemistry. We will delve into its chemical identity, synthesis, structural elucidation through spectroscopic methods, and its applications, particularly in the pharmaceutical industry. This document is intended to be a practical resource, offering not just data but also insights into the causality behind experimental choices.

Chemical Identity and Nomenclature

Methyl 2-hydroxy-3-methoxybenzoate is a substituted aromatic ester. While it is commonly known by the semi-systematic name methyl 3-methoxysalicylate, its formal IUPAC name is methyl 2-hydroxy-3-methoxybenzoate .[1] This nomenclature precisely describes the arrangement of the functional groups on the benzene ring: a methyl ester at position 1, a hydroxyl group at position 2, and a methoxy group at position 3.

Key Identifiers:

| Property | Value |

| IUPAC Name | methyl 2-hydroxy-3-methoxybenzoate |

| Synonyms | Methyl 3-methoxysalicylate, 2-Hydroxy-3-methoxybenzoic acid methyl ester |

| CAS Number | 6342-70-7 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68 °C |

The structure of methyl 2-hydroxy-3-methoxybenzoate is depicted in the following diagram:

Sources

The Solubility Profile of Methyl 3-Methoxysalicylate: A Technical Guide for Pharmaceutical Development

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate from early-stage discovery through to formulation and ultimate bioavailability. A comprehensive understanding of an API's behavior in various solvent systems is not merely academic; it is a critical determinant of process efficiency, formulation stability, and therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of Methyl 3-Methoxysalicylate, a key intermediate and potential API in its own right. We move beyond a simple tabulation of data, offering a framework for understanding the underlying principles of solubility and providing both experimental and predictive methodologies to empower researchers, scientists, and drug development professionals in their work.

Physicochemical Characteristics of Methyl 3-Methoxysalicylate

A thorough analysis of a molecule's intrinsic properties is the logical starting point for any solubility investigation. Methyl 3-methoxysalicylate (C₉H₁₀O₄), with a molecular weight of 182.17 g/mol , is a solid at room temperature with a melting point in the range of 65-68 °C[1]. Its structure, featuring a benzene ring, a hydroxyl group, a methoxy group, and a methyl ester, bestows upon it a nuanced polarity. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl and ether oxygens) suggests the potential for complex interactions with a variety of solvents.

| Property | Value | Source |

| CAS Number | 6342-70-7 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Melting Point | 65-68 °C | [1] |

| Appearance | White to gray or red crystalline solid | |

| Qualitative Solubility | Soluble in Methanol |

The Theoretical Underpinnings of Solubility: A Primer

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more rigorous approach necessitates a consideration of the intermolecular forces at play between the solute (Methyl 3-Methoxysalicylate) and the solvent. These forces, which include dispersion forces, dipole-dipole interactions, and hydrogen bonding, govern the energetics of the dissolution process. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

A powerful predictive tool for assessing these interactions is the Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.